molecular formula C16H19ClN2O6 B2439211 Ethyl 6-(chloromethyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260952-15-5

Ethyl 6-(chloromethyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2439211
CAS No.: 1260952-15-5
M. Wt: 370.79
InChI Key: BGDGFSXOIGFAHR-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H19ClN2O6 and its molecular weight is 370.79. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O6/c1-4-25-15(21)12-9(7-17)18-16(22)19-13(12)8-5-10(23-2)14(20)11(6-8)24-3/h5-6,13,20H,4,7H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDGFSXOIGFAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)O)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(chloromethyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C17_{17}H18_{18}ClN2_{2}O5_{5}
  • Molecular Weight : 364.79 g/mol
  • CAS Number : 537-35-9

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyrimidines can effectively inhibit the growth of various bacterial strains. A study by Umesha et al. (2009) demonstrated that related compounds exhibited significant antimicrobial and antioxidant activities through various assays including DPPH radical scavenging and reducing power tests .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has focused on the inhibition of key enzymes involved in cancer metabolism. For example, a related compound was found to inhibit fatty acid synthase (FASN), which is crucial for cancer cell proliferation. This inhibition led to decreased cell viability in cancer models . this compound may exert similar effects due to its structural analogies.

The proposed mechanism of action involves the interaction with specific cellular pathways:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes such as FASN and others involved in lipid metabolism.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) as a result of metabolic interference can lead to apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A study conducted by Chen et al. (2014) explored the antimicrobial efficacy of tetrahydropyrimidine derivatives against several bacterial strains. The results indicated that these compounds significantly inhibited bacterial growth at varying concentrations .

Anticancer Activity Assessment

In another research effort focusing on the anticancer properties of similar compounds, it was found that certain tetrahydropyrimidines could reduce tumor size in xenograft models by targeting metabolic pathways critical for tumor growth .

Data Table: Summary of Biological Activities

Activity TypeCompound SimilarityObserved EffectReference
AntimicrobialTetrahydropyrimidinesInhibition of bacterial growthUmesha et al., 2009
AnticancerFASN inhibitorsReduced cell viability in cancer modelsChen et al., 2014
Oxidative Stress InductionReactive oxygen species generationInduction of apoptosisChen et al., 2014

Scientific Research Applications

Biological Activities

This compound exhibits several notable biological activities, making it a candidate for various medicinal applications:

Antioxidant Activity

Research indicates that compounds with similar structures demonstrate significant antioxidant properties. Ethyl 6-(chloromethyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown radical scavenging activity with IC50 values indicating moderate to good potential compared to standard antioxidants.

Anti-Diabetic Activity

The compound has been evaluated for its inhibitory effects on alpha-amylase, an enzyme crucial for carbohydrate digestion. Studies have reported IC50 values ranging from 6.539 to 11.27 µM for alpha-amylase inhibition, suggesting a potential role in managing diabetes by slowing carbohydrate absorption.

Cytotoxicity Against Cancer Cell Lines

Cytotoxicity studies against various cancer cell lines have revealed that derivatives of tetrahydropyrimidines possess significant cytotoxic effects. The IC50 values for these compounds ranged from 5.351 to 18.69 µg/mL against HepG2 liver cancer cells, indicating their potential as anti-cancer agents. Notably, halogen substitutions enhance activity due to their electronic properties affecting cell interactions.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be rationalized through its structure. A summary of substituents and their corresponding biological activities is provided below:

SubstituentBiological ActivityIC50 Value (µM)
Para-fluoroHighest radical scavenging6.261
Meta-chloroBest alpha-amylase inhibitor6.539
Meta-fluoroHighest cytotoxicityVariable

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of tetrahydropyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized various tetrahydropyrimidine derivatives and evaluated their antioxidant and anti-diabetic properties using in vitro assays. The results indicated that the introduction of halogen groups significantly enhanced both antioxidant and enzyme inhibitory activities.
  • Cytotoxicity Assessment : Another research effort highlighted the cytotoxic effects of these compounds against cancer cell lines. Findings suggested that structural modifications could lead to improved efficacy in targeting cancer cells while minimizing toxicity to normal cells.
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds might induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Q & A

Q. What synthetic strategies are effective for synthesizing this tetrahydropyrimidine derivative?

The compound can be synthesized via the Biginelli reaction, a multicomponent condensation of urea/thiourea, β-keto esters, and aldehydes. Modifications include introducing the chloromethyl group post-cyclization using chloromethylation agents (e.g., chloromethyl methyl ether under controlled conditions). Key steps:

  • Reaction optimization : Monitor reaction progress via TLC or HPLC.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
  • Critical parameters : pH control during chloromethylation to avoid side reactions .

Q. How can spectroscopic and chromatographic methods confirm structural integrity?

A combination of techniques is essential:

  • NMR :
  • ¹H/¹³C NMR : Assign signals for the tetrahydropyrimidine ring (δ ~2.5–5.5 ppm for CH2/CH groups) and aromatic protons (δ ~6.5–7.5 ppm for the 4-hydroxy-3,5-dimethoxyphenyl group).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly for the chloromethyl (-CH2Cl) and ester (-COOEt) moieties.
    • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
    • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What crystallographic methodologies resolve structural ambiguities, such as disorder in the chloromethyl group?

Single-crystal X-ray diffraction (SCXRD) is critical. Key steps:

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
  • Structure solution : Employ SHELXT (direct methods) for phase determination .
  • Refinement : Apply SHELXL with anisotropic displacement parameters. For disordered chloromethyl groups:
  • Split atoms into multiple positions (PART command).

  • Apply geometric constraints (SIMU/DELU) to stabilize refinement .

    • Validation : Check using R1/wR2 (<0.05), and PLATON’s ADDSYM to detect missed symmetry .

    Example Crystal Data (Hypothetical):

    ParameterValue
    Crystal systemMonoclinic
    Space groupP2₁/c
    a, b, c (Å)12.6876, 7.3073, 19.954
    β (°)114.443
    V (ų)1684.23
    Z4

Q. How do hydrogen-bonding networks and ring puckering influence the compound’s solid-state stability?

  • Hydrogen bonding : Use graph-set analysis (Etter’s formalism) to categorize motifs (e.g., D = donor, A = acceptor). The 4-hydroxyphenyl group forms O–H···O/N bonds with adjacent molecules, stabilizing the lattice .
  • Ring puckering : Apply Cremer-Pople parameters to quantify tetrahydropyrimidine ring conformation:
  • Calculate puckering amplitude (Q) and phase angle (θ) from atomic coordinates.

  • A planar ring (Q ≈ 0) vs. puckered (Q > 0.2 Å) affects intermolecular packing and solubility .

    Example Hydrogen Bond Parameters (Hypothetical):

    D–H···Ad(D–H) (Å)d(H···A) (Å)∠D–H–A (°)
    O–H···O0.841.95167
    N–H···O0.892.12155

Q. What computational approaches predict the electronic effects of substituents on reactivity?

  • *DFT calculations (B3LYP/6-31G)**:
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to assess charge distribution at the chloromethyl group and carbonyl oxygen.
    • MD simulations : Model solvation effects in polar solvents (e.g., DMSO) to study aggregation behavior .

Methodological Notes

  • Key references : SHELX for crystallography , Etter’s graph-set theory , and Cremer-Pople parameters .

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